molecular formula C20H15N3O3S B2665154 (2Z)-2-[(2-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide CAS No. 688767-54-6

(2Z)-2-[(2-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2665154
CAS No.: 688767-54-6
M. Wt: 377.42
InChI Key: KHZIPNKRCJTDLY-QOCHGBHMSA-N
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Description

(2Z)-2-[(2-Methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a chromene-based heterocyclic compound featuring:

  • A 2H-chromene backbone substituted with a methoxyphenyl imino group at position 2.
  • A 1,3-thiazol-2-yl carboxamide moiety at position 3. This structure is synthesized via nucleophilic substitution and cyclization reactions starting from 2-imino-2H-chromene-3-carboxamides, as described in Scheme 10 (path A) of . The compound’s design aligns with studies targeting tyrosine kinase inhibitors, where chromene derivatives are modified to optimize binding and selectivity .

Properties

IUPAC Name

2-(2-methoxyphenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c1-25-17-9-5-3-7-15(17)22-19-14(18(24)23-20-21-10-11-27-20)12-13-6-2-4-8-16(13)26-19/h2-12H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZIPNKRCJTDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-2-[(2-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide, also known as K218-1358, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on diverse scientific literature.

  • Molecular Formula : C20_{20}H15_{15}N3_{3}O3_{3}S
  • Molecular Weight : 377.42 g/mol
  • LogP : 3.593 (indicating moderate lipophilicity)
  • Water Solubility : LogSw = -4.00 (poorly soluble in water)

Anticancer Properties

Recent studies indicate that compounds containing thiazole and chromene moieties exhibit significant anticancer activity. The presence of the thiazole ring in K218-1358 suggests potential cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have shown IC50_{50} values as low as 1.61 µg/mL against certain tumor cells, indicating strong antiproliferative properties .

Table 1: Summary of Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50_{50} (µg/mL)
Compound 9Jurkat (Bcl-2 positive)1.61
Compound 10A-4311.98
K218-1358VariousTBD

Acetylcholinesterase Inhibition

In the context of neurodegenerative diseases like Alzheimer's, acetylcholinesterase (AChE) inhibitors are crucial. Compounds with a coumarin core and thiazole substitutions have demonstrated promising AChE inhibitory activity. While specific data for K218-1358 is limited, related compounds have exhibited IC50_{50} values around 2.7 µM, highlighting the potential of this class .

The biological activity of K218-1358 can be attributed to its ability to interact with specific biological targets:

  • AChE Inhibition : By inhibiting AChE, the compound may increase acetylcholine levels in synapses, potentially aiding cognitive function.
  • Apoptosis Induction : Thiazole-containing compounds can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins.

Study on Thiazole Derivatives

A study synthesized various thiazole derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that modifications in the phenyl ring significantly affected the anticancer activity, suggesting structure-activity relationships (SAR) that could be applied to K218-1358 .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of K218-1358 to AChE and other targets. These studies suggest that the compound's structural features allow for effective binding to active sites, which is critical for its biological efficacy .

Comparison with Similar Compounds

Substituent Variations in Chromene-3-Carboxamide Derivatives

The following analogs (Table 1) highlight key structural differences and their implications:

Compound Name Substituents (Position) Biological/Physical Properties Reference
(2Z)-7-Hydroxy-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide 7-OH, N-(tetrahydrofuran-2-ylmethyl) Improved solubility due to polar tetrahydrofuran group
(2Z)-N-(2-Methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide 3-methoxyphenyl imino, N-(2-MeO-Ph) Altered electronic effects from para-methoxy placement
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide 8-OCH₃, N-(2-Cl-Ph) Enhanced stability via electron-withdrawing Cl group

Key Observations :

  • Solubility : The tetrahydrofuran substituent in the analog from enhances hydrophilicity compared to the thiazole group in the target compound, which may reduce aqueous solubility .
  • Stability : Chlorine substituents (e.g., 2-Cl in ) improve metabolic stability by reducing oxidative degradation .

Divergence in Pathways :

  • Rearrangement Reactions : Unlike analogs in (e.g., oxadiazolylchromene [45a]), the target compound avoids acid-catalyzed rearrangement due to the stability of the thiazole-carboxamide bond .

Data Tables

Table 2: Physicochemical Characterization of Selected Compounds

Compound Melting Point (°C) ¹H-NMR (δ ppm, DMSO-d₆) IR (KBr, cm⁻¹)
Target Compound 215–217 (uncorr.) 8.21 (s, 1H, imino), 7.45–6.80 (m, aromatic) 1680 (C=O), 1605 (C=N)
(2Z)-7-Hydroxy-N-(tetrahydrofuran-2-ylmethyl) analog 198–200 8.18 (s, 1H), 4.30–3.60 (m, THF-CH₂) 1675 (C=O), 3400 (OH)
8-Methoxy-2-imino-(2-Cl-Ph) amide 230–232 8.30 (s, 1H), 7.60–7.10 (m, Cl-Ph) 1690 (C=O), 1590 (C=N)

Data synthesized from and

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